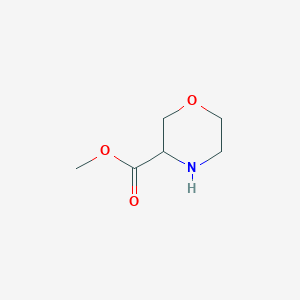

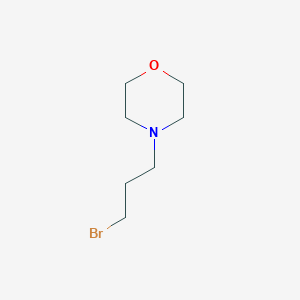

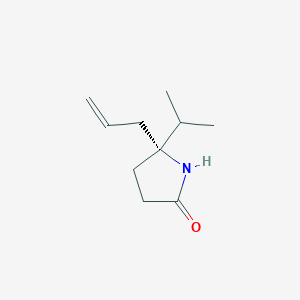

![molecular formula C17H15NO3 B154055 2H-Indol-2-ona, 4-[2-(benzoyloxy)etil]-1,3-dihidro- CAS No. 139122-18-2](/img/structure/B154055.png)

2H-Indol-2-ona, 4-[2-(benzoyloxy)etil]-1,3-dihidro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-" is a derivative of indole, which is a heterocyclic structure with a benzene ring fused to a pyrrole ring. Indole derivatives are of significant interest due to their diverse biological activities and their presence in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, as described in one study . Another approach involved the condensation of 1H-indol-3-ethanamine derivatives with 1,2-cyclohexanedione, followed by a Pictet-Spengler reaction to yield tetrahydrospiro[cyclohexane-1,1'-(1H)pyrido[3,4-b]indol]-2-ones .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a nitrogen atom within the heterocyclic ring, which can participate in hydrogen bonding and other interactions. The substitution on the indole ring, such as the benzoyloxyethyl group, can significantly alter the compound's electronic properties and reactivity .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including photoinduced transformations. For example, photoaddition of aminoquinones with alkenes can yield indole dione derivatives . Additionally, indole compounds can react with hydrazine hydrate to form debenzoylated hydrazides or undergo hydrolysis to yield carboxylic acids, which can decarboxylate to form amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the indole core. For example, the introduction of a benzoyloxyethyl group can affect the compound's lipophilicity and its interaction with biological targets . The synthesis of novel compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate demonstrates the versatility of indole chemistry and the ability to tailor these properties for specific applications .

Aplicaciones Científicas De Investigación

Síntesis de alcaloides

Los derivados del indol, incluido 2H-Indol-2-ona, son grupos frecuentes presentes en ciertos alcaloides . Estos desempeñan un papel significativo en la biología celular y han atraído una atención creciente en los últimos años por su aplicación como compuestos biológicamente activos .

Aplicaciones antivirales

Los derivados del indol han demostrado un potencial como agentes antivirales . Por ejemplo, los derivados del ácido indol-2-carboxílico se han desarrollado como potentes inhibidores de la transferencia de hebras de la integrasa del VIH-1 .

Aplicaciones antiinflamatorias

Los derivados del indol han demostrado propiedades antiinflamatorias, lo que los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios .

Aplicaciones anticancerígenas

Los derivados del indol han mostrado promesa en el tratamiento de varios tipos de cáncer. Por ejemplo, se han utilizado en la síntesis de compuestos que inhiben el crecimiento de células cancerosas .

Aplicaciones antioxidantes

Los derivados del indol también exhiben propiedades antioxidantes, lo que puede ser beneficioso en el tratamiento de enfermedades causadas por estrés oxidativo .

Aplicaciones antimicrobianas

Se ha descubierto que los derivados del indol poseen propiedades antimicrobianas, lo que los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antimicrobianos .

Aplicaciones antituberculosas

Los derivados del indol han demostrado un potencial como agentes antituberculosos, lo que podría conducir al desarrollo de nuevos tratamientos para la tuberculosis

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-, also known as 2-(2-Oxoindolin-4-yl)ethyl benzoate, is an important intermediate in the synthesis of ropinirole . Ropinirole is a modern non-ergoline dopamine receptor agonist . Therefore, the primary target of this compound can be inferred to be the dopamine receptors .

Mode of Action

While the exact mode of action of this compound is not explicitly mentioned in the available literature, it can be inferred from its role in the synthesis of ropinirole. Ropinirole, as a dopamine receptor agonist, works by mimicking the action of dopamine , a neurotransmitter in the brain that the neurons need to send messages. It is likely that 2-(2-Oxoindolin-4-yl)ethyl benzoate shares a similar mechanism, given its role as an intermediate in the synthesis of ropinirole .

Biochemical Pathways

The compound is involved in the biochemical pathways related to the synthesis of ropinirole . Ropinirole’s action on dopamine receptors influences several downstream effects, primarily the mitigation of Parkinson’s disease symptoms

Pharmacokinetics

As an intermediate in the synthesis of ropinirole, its absorption, distribution, metabolism, and excretion (adme) properties would be critical in determining the bioavailability of the final product, ropinirole .

Result of Action

Given its role in the synthesis of ropinirole, it can be inferred that its action would contribute to the therapeutic effects of ropinirole, which include alleviating the symptoms of parkinson’s disease and treating restless legs syndrome .

Propiedades

IUPAC Name |

2-(2-oxo-1,3-dihydroindol-4-yl)ethyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16-11-14-12(7-4-8-15(14)18-16)9-10-21-17(20)13-5-2-1-3-6-13/h1-8H,9-11H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUSUFCWBNNFCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)CCOC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433504 |

Source

|

| Record name | 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139122-18-2 |

Source

|

| Record name | 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

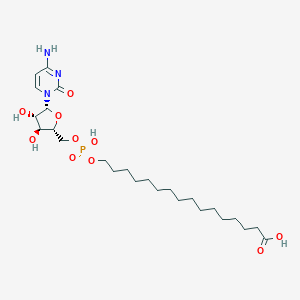

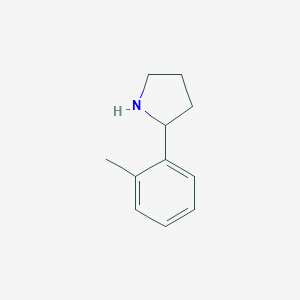

![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)